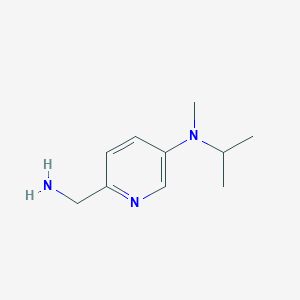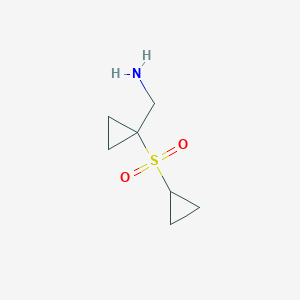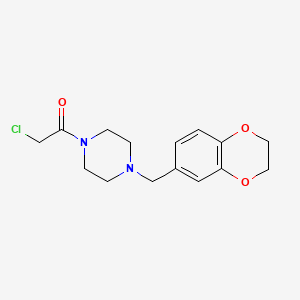![molecular formula C9H16N2OS B13321636 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .
Vorbereitungsmethoden
The synthesis of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 4-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives are explored for their potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of biocides, fungicides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems. This unpredictability allows the compound to reset physiological systems differently, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure, which allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H16N2OS |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
4-[1-(1,3-thiazol-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C9H16N2OS/c1-7(12)3-4-10-8(2)9-11-5-6-13-9/h5-8,10,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
FWJHBFQLQKNNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNC(C)C1=NC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)







![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)
![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)

